Superior Intracellular Payload Accumulation vs. Free Rifampicin
MC-VC-PABC-DNA31, as part of the DSTA4637S ADC, delivers the rifamycin payload dmDNA31 specifically to the phagolysosome, achieving concentrations sufficient to kill intracellular S. aureus that are unattainable with free rifampicin due to poor cellular penetration [1][2].
| Evidence Dimension | Intracellular bacterial killing |
|---|---|
| Target Compound Data | ADC (DSTA4637S) reduced intracellular S. aureus by >2 log10 CFU in macrophages in vitro |
| Comparator Or Baseline | Free rifampicin at equivalent concentration showed <0.5 log10 reduction |
| Quantified Difference | >1.5 log10 greater reduction (≥30-fold difference in CFU) |
| Conditions | THP-1 macrophage infection model, 24h treatment |
Why This Matters
Quantifies the functional advantage of targeted intracellular delivery over standard-of-care rifamycins, directly impacting efficacy against persistent intracellular reservoirs.
- [1] Lehar SM, et al. Novel antibody-antibiotic conjugate eliminates intracellular S. aureus. Nature. 2015;527(7578):323-328. View Source
- [2] US Patent 20180021450A1. Anti-staphylococcus aureus antibody rifamycin conjugates and uses thereof. Genentech, Inc. View Source
